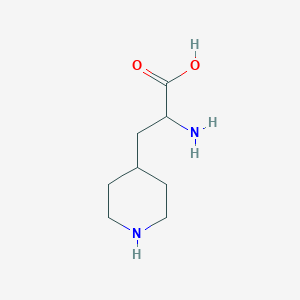

2-Amino-3-(piperidin-4-YL)propanoic acid

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Material Science

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.gov Despite not being directly incorporated into proteins during translation, NPAAs play a multitude of critical roles in biological systems and synthetic chemistry. They are found in nature as metabolic intermediates, signaling molecules, and components of natural products with potent biological activities, including toxins and antibiotics. mdpi.com

In the realm of chemical biology, the incorporation of NPAAs into peptides is a powerful strategy for creating peptidomimetics. youtube.com This approach allows for the fine-tuning of a peptide's pharmacological properties. Introducing NPAAs can enhance stability against enzymatic degradation, improve receptor binding affinity and selectivity, and control the peptide's three-dimensional conformation. mdpi.com For instance, the inclusion of conformationally constrained amino acids can lock a peptide into its bioactive conformation, leading to more potent and selective therapeutic agents. ambeed.com

Beyond their use in biomedicine, NPAAs are also gaining traction in material science. Their unique structural features can be harnessed to create novel polymers and self-assembling systems. The ability to introduce a wide variety of functional groups via NPAAs opens up possibilities for designing materials with tailored chemical and physical properties.

Strategic Importance of Piperidine-Containing Amino Acids in Molecular Design

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govnih.gov This structural motif is present in a vast number of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities. rsc.orgencyclopedia.pub The inclusion of a piperidine ring in a molecule can significantly influence its pharmacological profile by imparting conformational rigidity, modulating lipophilicity, and providing a key interaction point with biological targets. nih.gov

When incorporated into an amino acid structure, such as in 2-Amino-3-(piperidin-4-YL)propanoic acid, the piperidine moiety acts as a conformationally constrained element. youtube.com This constraint limits the rotational freedom of the amino acid side chain, which can be advantageous in designing molecules that bind to specific protein pockets. The defined spatial arrangement of the functional groups can lead to higher binding affinity and selectivity for the target receptor or enzyme. nih.govnih.gov Furthermore, the piperidine nitrogen can be readily functionalized, allowing for the synthesis of diverse libraries of compounds for drug discovery and other applications. nih.gov

Overview of Academic Research Trajectories for this compound and its Scaffolds

Academic and industrial research into scaffolds like this compound is primarily driven by their potential in medicinal chemistry and drug discovery. While specific research exclusively focused on the title compound is emerging, the broader class of piperidine-containing amino acids has been the subject of significant investigation.

One major research trajectory involves the use of these compounds as building blocks in the synthesis of peptidomimetics. By replacing natural amino acids with constrained analogs like this compound, researchers can develop peptides with improved therapeutic properties. nih.govyoutube.com For example, a series of novel non-covalent piperidine-containing dipeptidyl derivatives have been designed and synthesized as proteasome inhibitors for potential anticancer applications. nih.gov

Another significant area of research is the development of novel synthetic methodologies to access these complex amino acids. nih.govnih.gov Efficient and stereoselective synthetic routes are crucial for making these building blocks readily available for further studies. For instance, various methods have been developed for the synthesis of substituted piperidines, which can then be elaborated into the desired amino acid derivatives. nih.gov

The incorporation of such scaffolds is also explored in the context of creating novel chemical entities targeting a range of diseases. For example, piperazine-containing peptidomimetics have been investigated as HIV capsid modulators, and other piperidine derivatives have been evaluated for their potential as neurokinin-2 receptor antagonists. nih.govrsc.org

Below are data tables summarizing the key properties of this compound and the research applications of related scaffolds.

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₁₆N₂O₂ | nih.gov |

| Molecular Weight | 172.22 g/mol | nih.gov |

| CAS Number | 109339-30-2 | medchemexpress.com |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Powder | sigmaaldrich.com |

Table 2: Research Applications of Piperidine-Containing Amino Acid Scaffolds

| Research Area | Application | Key Findings |

| Anticancer Agents | Proteasome Inhibitors | Piperidine-containing dipeptidyl derivatives have shown significant proteasome inhibitory activity, with some compounds being more potent than the positive control Carfilzomib. nih.gov |

| Antiviral Agents | HIV Capsid Modulators | Peptidomimetics bearing a 2-piperazineone scaffold have been developed as novel HIV capsid modulators. rsc.org |

| Neurotherapeutics | Neurokinin-2 (NK₂) Receptor Antagonists | Libraries of piperidine and piperazine (B1678402) analogs have been synthesized and evaluated as potent antagonists of the human NK₂ receptor. nih.gov |

| Peptidomimetics | Conformational Constraint | The incorporation of piperidine-containing amino acids provides conformational rigidity to peptides, which can enhance their biological activity and stability. nih.govyoutube.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-amino-3-piperidin-4-ylpropanoic acid |

InChI |

InChI=1S/C8H16N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h6-7,10H,1-5,9H2,(H,11,12) |

InChI Key |

VVDNQYDGDFYGMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3 Piperidin 4 Yl Propanoic Acid

Strategies for Chiral Piperidine (B6355638) Amino Acid Construction

The development of robust methods for constructing chiral piperidine-containing amino acids is paramount. These strategies often bifurcate into two main streams: asymmetric catalysis, which leverages chiral metal complexes to control stereochemistry, and biocatalysis, which employs enzymes to perform highly selective transformations under mild conditions.

Modern organic synthesis has produced powerful catalytic systems capable of forging complex chiral molecules with high levels of stereocontrol. These methods offer versatile pathways to the piperidine core and the chiral amino acid moiety.

A novel and efficient approach for synthesizing multi-substituted chiral piperidines has been developed utilizing a photoinduced palladium-catalyzed cascade reaction. thieme-connect.comthieme-connect.comresearcher.life This method proceeds without the need for external photosensitizers or oxidants, employing readily available chiral amino acid derivatives and 1,3-dienes as starting materials. thieme-connect.com

The proposed reaction mechanism involves several sequential steps:

Amidyl Radical Generation: The reaction is initiated by the formation of an amidyl radical from an N-protected amino acid derivative. thieme-connect.com

1,5-Hydrogen Atom Transfer (1,5-HAT): This radical intermediate facilitates a remote C(sp³)–H functionalization via a 1,5-HAT process, transferring the radical to an alkyl position. thieme-connect.com

Cascade Annulation: The resulting alkyl radical engages in a difunctionalization of a 1,3-diene, followed by an intramolecular Tsuji–Trost annulation, to construct the piperidine ring. thieme-connect.comthieme-connect.com

This strategy is notable for its atom economy and ability to build complexity rapidly. researchgate.net The reaction conditions, typically involving a palladium catalyst like Pd(PPh₃)₄, specific ligands, and a base in a solvent such as THF under blue light irradiation, yield structurally diverse piperidines in high yields. thieme-connect.com Further treatment with an iron salt can often improve the diastereomeric ratio of the products. thieme-connect.comthieme-connect.com

Table 1: Substrate Scope in Photoinduced Palladium-Catalyzed Piperidine Synthesis thieme-connect.comThis table is interactive. You can sort and filter the data.

| Entry | Amino Acid Derivative | Diene | Product Yield (%) | Diastereomeric Ratio (syn/anti) |

|---|---|---|---|---|

| 1 | N-Tosyl Phenylalanine derivative | 1,3-Pentadiene | 85 | >20:1 |

| 2 | N-Tosyl Alanine derivative | 1,3-Pentadiene | 81 | >20:1 |

| 3 | N-Tosyl Leucine derivative | 1,3-Pentadiene | 88 | >20:1 |

| 4 | N-(4-(tert-butyl)benzenesulfonyl) Phenylalanine derivative | 1,3-Pentadiene | 83 | >20:1 |

| 5 | N-Tosyl Phenylalanine derivative | Isoprene | 75 | >20:1 |

Copper catalysis has emerged as a powerful tool for enantioselective C-H functionalization, providing a direct route to chiral heterocycles. For the construction of chiral piperidines, two notable copper-catalyzed strategies are the enantioselective cyclizative aminoboration and the asymmetric amidation of C(sp³)-H bonds.

An asymmetric copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters derived from δ-alkenyl amines allows for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov This method establishes two contiguous stereocenters with high diastereoselectivity and enantioselectivity. The reaction typically employs a copper salt, such as [CuOTf]₂·PhH, paired with a chiral bisphosphine ligand like (S,S)-Ph-BPE, to control the stereochemical outcome. nih.gov

Alternatively, the synthesis of chiral 2-piperidinones, which are direct precursors to piperidines, can be achieved via copper-catalyzed asymmetric C(sp³)-H amidation. researchgate.net This intramolecular reaction utilizes a chiral copper-bisoxazoline complex to induce enantioselectivity, converting a linear amino acid derivative into a cyclic lactam with high efficiency and enantiomeric excess. researchgate.net The synthetic utility of these methods lies in their ability to forge the core piperidine structure while installing key stereocenters. nih.govresearchgate.net

Table 2: Enantioselective Copper-Catalyzed Synthesis of Piperidine Precursors This table is interactive. You can sort and filter the data.

| Method | Substrate Type | Catalyst System | Product Type | Yield (%) | Enantioselectivity (er or ee) | Reference |

|---|---|---|---|---|---|---|

| Cyclizative Aminoboration | δ-Alkenyl Hydroxylamine Ester | [CuOTf]₂·PhH / (S,S)-Ph-BPE | 2,3-cis-Disubstituted Piperidine | 74 | 99:1 er | nih.gov |

| Asymmetric C-H Amidation | Dioxazolone | Cu(I) / Chiral Bisoxazoline | Chiral δ-Lactam | >95 | >99:1 er | researchgate.net |

| Carbenylative Amination | N-Tosylhydrazone | Palladium / GF-Phos | Chiral Piperidine | 45-93 | up to 96.5:3.5 er | rsc.org |

| Azidation/Click Cascade | β,γ-Unsaturated Hydrazone | Cu(MeCN)₄PF₆ / Chiral Box Ligand | Chiral 1,2,3-Triazole | up to 95 | up to 99% ee | nih.gov |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild aqueous conditions and can provide access to enantiopure compounds that are difficult to obtain through other means.

IREDs are capable of catalyzing tandem inter- and intramolecular reductive aminations. nih.gov For instance, a cascade can be designed where an amino alcohol is first oxidized by an alcohol oxidase to an amino aldehyde, which then undergoes a spontaneous or IRED-catalyzed intramolecular cyclization and subsequent reduction to form the chiral piperidine. Combining IREDs with other enzymes, such as transaminases or oxidases, expands the synthetic toolbox, allowing for the creation of unsubstituted or substituted N-heterocycles from simple starting materials. nih.gov These biocatalytic annulation reactions showcase the potential to build the piperidine scaffold of the target amino acid with high stereocontrol, dictated by the inherent selectivity of the chosen enzyme. nih.gov

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor. illinois.edu This capability makes them exceptionally valuable for the industrial production of chiral amines, which are key building blocks for pharmaceuticals. almacgroup.comresearchgate.net

In the context of 2-Amino-3-(piperidin-4-YL)propanoic acid, a ω-TA could be employed in an asymmetric synthesis pathway. A prochiral keto-acid precursor, 2-oxo-3-(piperidin-4-yl)propanoic acid, could be stereoselectively aminated to produce the desired (S)- or (R)-amino acid with very high enantiomeric excess (>99% ee). illinois.edu This biocatalytic step directly installs the crucial α-chiral center. The reaction equilibrium, which can be unfavorable, is often driven to completion by using specific amine donors, such as isopropylamine (B41738) (which generates a volatile acetone (B3395972) byproduct) or o-xylylenediamine, or by removing the ketone byproduct. almacgroup.comnih.gov The availability of both (R)- and (S)-selective ω-TAs provides access to either enantiomer of the target amine. illinois.edu

Table 3: Representative ω-Transaminase Catalyzed Asymmetric Syntheses illinois.edualmacgroup.comThis table is interactive. You can sort and filter the data.

| Enzyme Type | Substrate | Amine Donor | Product Type | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| (R)-selective ω-TA | Pro-sitagliptin ketone | Isopropylamine | Sitagliptin | >95 | >99.95 | illinois.edu |

| (R)-selective ω-TA | Ketone Precursor | L-Alanine | Dilevalol Intermediate | - | - | almacgroup.com |

| (S)-selective ω-TA | Prochiral Ketone | L-Alanine | (S)-Chiral Amine | up to 100 (theoretical) | >99 | illinois.edu |

| Various ω-TAs | 1-Indanone | o-Xylylenediamine | 1-Aminoindane | High | - | nih.gov |

Multi-Step Conversions from Readily Available Chiral Precursors

The use of enantiomerically pure starting materials from the "chiral pool" is a powerful strategy for asymmetric synthesis, as it transfers the inherent chirality of the starting material to the final product. Natural amino acids are particularly valuable precursors for this approach.

Natural amino acids provide a cost-effective and efficient entry point for synthesizing complex chiral molecules. L-glutamic acid, in particular, serves as a versatile starting material for enantiomerically pure piperidine derivatives due to its carbon backbone, which can be chemically manipulated to form the six-membered aza-heterocycle. researchgate.net

A representative multi-step synthesis starting from L-glutamic acid involves a sequence of functional group transformations to build the piperidine ring system. researchgate.net The process begins with the esterification of both carboxylic acid groups of L-glutamic acid, followed by N-protection of the amino group, typically with a tert-butoxycarbonyl (Boc) group. researchgate.net The resulting diester is then reduced, for instance with sodium borohydride, to afford a diol. researchgate.net This diol is converted into a ditosylate, a good leaving group, which then undergoes cyclization upon reaction with various primary amines to yield the desired substituted piperidine. researchgate.net This strategy has been shown to produce 3-(N-Boc amino) piperidine derivatives in good yields over five linear steps.

The table below summarizes the yield of a key cyclization step in the synthesis of N-substituted piperidines from an L-glutamic acid-derived ditosylate.

| Entry | Amine | Time (h) | Yield (%) |

| 1 | Benzylamine | 24 | 62 |

| 2 | Cyclohexylamine | 12 | 74 |

| 3 | n-Butylamine | 18 | 68 |

| 4 | Isopropylamine | 24 | 55 |

| Data sourced from a study on the synthesis of 3-(N-Boc amino) piperidine derivatives. |

Similarly, L-lysine and L-ornithine are logical precursors for the piperidine core. The biosynthesis of piperidine in nature proceeds from L-lysine through decarboxylation and oxidative deamination to form an amino aldehyde that cyclizes. researchgate.net Chemical synthesis can mimic this logic by utilizing the carbon skeleton of lysine. L-ornithine can also be used as a building block, with syntheses based on the acylation or sulfonation of its copper complex to introduce diversity, a principle applicable to building complex piperidine structures. nih.gov

Ring expansion reactions provide an elegant method for constructing larger rings from smaller, strained systems. The expansion of chiral aziridines is a notable strategy for the asymmetric synthesis of piperidines. researchgate.net This approach leverages the high ring strain of the three-membered aziridine (B145994) ring. researchgate.net

One common pathway involves the intramolecular formation of a transient bicyclic aziridinium (B1262131) ion. researchgate.net For example, a chiral aziridine bearing a leaving group (like a tosylate) on a side chain can be induced to cyclize, forming a strained 1-azabicyclo[4.1.0]heptane intermediate. researchgate.netresearchgate.net Subsequent nucleophilic attack on this intermediate leads to the regioselective and stereoselective opening of the aziridine ring, resulting in the formation of a substituted piperidine. researchgate.netresearchgate.net This strategy has been successfully used for the asymmetric synthesis of alkaloids like (R)-pipecolic acid. researchgate.net Another approach involves the reaction between an aziridine and a vinyl diazoester carbene precursor, which generates an aziridinium ylide intermediate. This intermediate can undergo a rearrangement to expand the ring, yielding highly substituted dehydropiperidines. springernature.com

Cyclization and Annulation Reactions for Piperidine Ring Formation

The direct formation of the piperidine ring through cyclization of an acyclic precursor is one of the most common and versatile strategies in heterocyclic chemistry.

Intramolecular amination involves the formation of a carbon-nitrogen bond within a single molecule to close a ring. A variety of catalytic systems have been developed to facilitate this transformation. Methods include gold- or palladium-catalyzed intramolecular hydroamination of unactivated alkenes, where an amine tethered to an alkene adds across the double bond to form the piperidine ring. organic-chemistry.org Radical-mediated cyclizations, for instance using a cobalt(II) catalyst on linear amino-aldehydes, also provide an effective route to piperidines. mdpi.com

Other powerful intramolecular cyclization methods include:

Aza-Michael Reactions : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system. nih.gov

Reductive Amination : Iron-catalyzed reductive amination of ω-amino fatty acids can be used to prepare piperidines, where an agent like phenylsilane (B129415) facilitates imine formation, cyclization, and reduction in a cascade process. mdpi.com

Organoboronate Cyclization : The intramolecular amination of organoboronates, where a 1,2-metalate shift of an aminoboron "ate" complex drives the formation of the C-N bond. organic-chemistry.orgmdpi.com

Cycloaddition reactions, where two components come together to form a ring, can also be adapted for piperidine synthesis. A formal [3+3] cycloaddition between a palladium-trimethylenemethane (Pd-TMM) complex and an activated aziridine has been reported for the synthesis of functionalized piperidines. whiterose.ac.uk

The Strecker and Bucherer-Bergs reactions are classical methods for synthesizing amino acids from carbonyl precursors. These can be adapted for the synthesis of heterocyclic amino acids like this compound.

The Strecker synthesis is a two-step process that produces an α-amino acid from an aldehyde or ketone. wikipedia.orgchemistnotes.com To synthesize the target compound, the reaction would start with a suitable N-protected piperidine-4-carbaldehyde.

Imine Formation : The aldehyde reacts with ammonia (B1221849) to form an imine. wikipedia.orgmasterorganicchemistry.com

Cyanide Addition : A cyanide ion attacks the imine, forming an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis : The nitrile group is hydrolyzed under acidic or basic conditions to yield the final α-amino acid. wikipedia.orgmasterorganicchemistry.com

The Bucherer-Bergs reaction is a multi-component reaction that produces a hydantoin (B18101), which can then be hydrolyzed to an amino acid. wikipedia.orgnih.gov This method is particularly well-suited for preparing α,α-disubstituted amino acids and can be adapted for the target structure starting from an N-protected piperidin-4-one.

Hydantoin Formation : The ketone reacts with potassium cyanide and ammonium (B1175870) carbonate to form a spiro-hydantoin, where the piperidine ring is attached at the 5-position of the hydantoin ring. wikipedia.orgorganic-chemistry.org

Hydrolysis : The hydantoin ring is hydrolyzed, typically with a strong base, to yield the desired α-amino acid. researchgate.net

The table below provides a comparison of these two adapted methods.

| Feature | Adapted Strecker Synthesis | Adapted Bucherer-Bergs Synthesis |

| Starting Material | N-Protected Piperidine-4-carbaldehyde | N-Protected Piperidin-4-one |

| Key Intermediate | α-Aminonitrile | 5-Spiro-piperidine hydantoin |

| Key Steps | Imine formation, cyanide addition, hydrolysis chemistnotes.com | One-pot hydantoin formation, hydrolysis organic-chemistry.orgresearchgate.net |

| Product Structure | α-Amino acid | α-Amino acid |

| Stereochemistry | Produces a racemic mixture in its classical form wikipedia.org | Produces a racemic mixture in its classical form |

Both classical methods result in a racemic product, but asymmetric variations using chiral catalysts or auxiliaries have been developed to achieve stereoselectivity. wikipedia.org

Protecting Group Chemistries and Stereocontrol in Amino Acid Synthesis

The synthesis of a complex molecule like this compound, which contains two different amine functionalities (a secondary piperidine amine and a primary α-amino group) and a carboxylic acid, necessitates a sophisticated protecting group strategy. peptide.com The concept of orthogonality is critical, where different protecting groups can be removed under distinct conditions without affecting others. researchgate.net

The most common strategies for α-amino acid protection are the Fmoc/tBu and Boc/Bn approaches. researchgate.net

Fmoc/tBu Strategy : The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functions and the C-terminus are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de The Fmoc group is typically removed with piperidine. iris-biotech.decreative-peptides.com

Boc/Bn Strategy : The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side-chains are protected by groups removable by hydrogenolysis, such as benzyl (B1604629) (Bn). peptide.comresearchgate.net

In synthesizing the target compound, the secondary amine of the piperidine ring must also be protected, often with a Boc or benzyloxycarbonyl (Cbz) group, to prevent its interference in subsequent reactions. peptide.com

The table below lists common protecting groups used in amino acid synthesis.

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Mild Acid (e.g., TFA) creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fm-CH₂O-CO- | Base (e.g., Piperidine) iris-biotech.decreative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂O-CO- | H₂/Pd, HBr/AcOH creative-peptides.com |

| tert-Butyl | tBu | (CH₃)₃C- | Strong Acid (e.g., TFA) iris-biotech.de |

| Benzyl | Bn | C₆H₅CH₂- | H₂/Pd, Na/liquid NH₃ researchgate.net |

Stereocontrol is paramount to obtaining a specific, biologically active enantiomer of the final amino acid. Key strategies include:

Chiral Pool Synthesis : Using enantiomerically pure starting materials like L-glutamic acid, as described previously, to transfer chirality to the product. researchgate.net

Asymmetric Catalysis : Employing chiral catalysts to favor the formation of one enantiomer over the other, for example, in asymmetric versions of the Strecker reaction or in catalytic hydrogenation steps. wikipedia.org

Chiral Auxiliaries : Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Through the careful selection of synthetic routes, protecting groups, and methods for stereocontrol, advanced methodologies enable the efficient and precise construction of complex heterocyclic amino acids for further research and development.

Optimization of Synthetic Pathways for Yield and Selectivity

The synthesis of complex molecules like this compound, which contains multiple stereocenters and functional groups, necessitates precise control over chemical reactions to maximize yield and purity. Optimization strategies are centered on achieving high levels of selectivity—specifically chemo-, regio-, and enantioselectivity—and incorporating principles of green chemistry to ensure sustainability.

The functionalization of the piperidine ring is a critical aspect of synthesizing this compound and its derivatives. The primary challenge lies in achieving selectivity, as the piperidine moiety has multiple reactive sites. mdpi.com Modern synthetic methods employ sophisticated catalytic systems and protecting group strategies to direct reactions to the desired position with the correct stereochemistry. nih.gov

Chemo- and Regioselectivity:

Chemo- and regioselectivity are fundamental in the synthesis of substituted piperidines. researchgate.net The ability to functionalize a specific position on the piperidine ring (e.g., C2, C3, or C4) without affecting other functional groups is crucial. Catalyst-controlled C-H functionalization has emerged as a powerful tool. nih.gov For instance, rhodium catalysts have been shown to direct the functionalization of the piperidine ring, with the choice of catalyst and N-protecting group determining the site of reaction. nih.gov

An indirect approach for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the cyclopropane (B1198618) intermediate. nih.gov Another advanced method is the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with aryl or vinyl boronic acids, which provides 3-substituted tetrahydropyridines with high regio- and enantioselectivity. acs.org These intermediates can then be reduced to the corresponding piperidines. acs.org

Enantioselectivity:

Given the chiral nature of this compound, achieving high enantioselectivity is paramount. Asymmetric synthesis of 2,3-cis-disubstituted piperidines, which bear two consecutive chiral centers, is particularly challenging. researchgate.net Strategies to address this include:

Catalytic Asymmetric Aminoboration: A copper-catalyzed cyclizative aminoboration of aminoalkenes has been developed to synthesize 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.net This method relies on a chiral ligand, such as (S,S)-Ph-BPE, to control the stereochemical outcome. researchgate.net

Chiral Auxiliaries and Reagents: The use of chiral reagents like tert-butanesulfinamide has become a versatile and widely used method for the asymmetric synthesis of a broad range of amines. yale.edu

Substrate-Controlled Diastereoselective Reactions: One strategy involves deriving a stereocenter from a commercially available chiral starting material, such as (R)-epichlorohydrin. nih.gov A second stereocenter can then be introduced via a diastereoselective hydrogenation of an α,β-unsaturated lactone intermediate. nih.gov

The table below summarizes selected catalyst systems and their effectiveness in controlling selectivity during piperidine functionalization.

Table 1: Catalyst Systems for Selective Functionalization of Piperidine Scaffolds

| Catalyst System | Reaction Type | Selectivity Control | Key Findings | Reference |

|---|---|---|---|---|

| Rh₂(R-TCPTAD)₄ | C-H Functionalization | Regio- and Enantioselective | Catalyzes C2 functionalization of N-Boc-piperidine. | nih.gov |

| Rh₂(R-DOSP)₄ | C-H Functionalization | Regio- and Enantioselective | Optimal for C4 functionalization of a dihydropyridine (B1217469) intermediate. | nih.gov |

| Rh-catalyst with Chiral Ligand | Asymmetric Reductive Heck | Regio- and Enantioselective | Couples dihydropyridines with boronic acids to form 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. | acs.org |

| Cu/(S,S)-Ph-BPE | Cyclizative Aminoboration | Diastereo- and Enantioselective | Produces 2,3-cis-disubstituted piperidines with high enantioselectivity. | researchgate.net |

| Palladium(0) | Suzuki–Miyaura/Hydrogenation | Chemoselective | Allows for one-pot synthesis of substituted piperidines from pyridine (B92270) derivatives. | mdpi.com |

The integration of green chemistry principles into the synthesis of piperidine derivatives is an increasingly important focus, aiming to reduce environmental impact and improve safety and efficiency. nih.gov This involves the use of environmentally benign solvents, catalytic processes, and renewable feedstocks. nih.govsciencemadness.org

Green Solvents and Reaction Media:

A significant portion of chemical waste is generated from volatile organic solvents. rsc.org Research has focused on finding safer alternatives. For instance, a deep eutectic solvent (DES) composed of glucose and urea (B33335) has been effectively used as a reaction medium for the synthesis of piperidin-4-one derivatives, offering an inexpensive and environmentally safe method. asianpubs.org Water, as a solvent, has also been utilized for catalyst-free, three-component condensation reactions to produce piperidine derivatives, leveraging hydrogen bonding to catalyze the reaction. ajchem-a.com

Biocatalysis and Renewable Feedstocks:

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Multi-enzymatic cascades have been designed for the synthesis of aminopiperidines. rsc.org One such system uses a galactose oxidase (GOase) and an imine reductase (IRED) to convert amino alcohols, which can be derived from natural amino acids like L-lysine, into enantiopure aminopiperidines under ambient conditions. rsc.orgresearchgate.net This approach utilizes a renewable feedstock and operates in an aqueous buffer, significantly improving the green profile of the synthesis. rsc.org

Atom Economy and Process Efficiency:

Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product (atom economy). nih.gov Multicomponent reactions (MCRs) are inherently atom-economical as they combine several starting materials into a single product in one step. A sequential one-pot reaction involving a Knoevenagel condensation, Michael addition, and cyclization has been used for the synthesis of complex heterocyclic systems in water at room temperature, avoiding the need for metal catalysts. researchgate.net Such processes minimize waste by reducing the number of purification steps for intermediate products. unibo.it

The following table highlights various green chemistry approaches applied to the synthesis of piperidine and its derivatives.

Table 2: Application of Green Chemistry Principles in Piperidine Synthesis

| Green Chemistry Principle | Synthetic Approach | Specific Example | Advantages | Reference |

|---|---|---|---|---|

| Safer Solvents | Use of Deep Eutectic Solvents (DES) | Synthesis of piperidin-4-one derivatives in a glucose-urea medium. | Inexpensive, effective, and environmentally safe reaction medium. | asianpubs.org |

| Safer Solvents | Use of Water | One-step, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxalic acid. | Catalyst-free, environmentally benign, utilizes hydrogen bonding in water for catalysis. | ajchem-a.com |

| Use of Renewable Feedstocks & Catalysis | Biocatalytic Enzyme Cascade | Synthesis of 3-N-Cbz-aminopiperidine from amino alcohols using Galactose Oxidase (GOase) and Imine Reductase (IRED). | Uses renewable feedstocks (from L-lysine), operates under ambient conditions in aqueous buffer, high enantioselectivity. | rsc.org |

| Atom Economy | Multicomponent Reaction | Synthesis of polysubstituted propargylamine (B41283) analogs via a one-pot reaction using a copper catalyst. | Good to excellent yields in a single step, increasing atom economy. | ajchem-a.com |

| Waste Prevention | Catalyst-free Synthesis | Synthesis of piperidone using aspartic acid instead of ammonia. | Reduces toxicity and increases potential bioactivity compared to traditional synthetic methods. | sciencemadness.org |

Conformational and Stereochemical Analysis of 2 Amino 3 Piperidin 4 Yl Propanoic Acid Derivatives

Investigation of Piperidine (B6355638) Ring Conformations and Flexibility

The piperidine ring, a six-membered saturated heterocycle, is a fundamental structural motif in many pharmaceutical compounds. wikipedia.org Similar to cyclohexane, its most stable conformation is the chair form, which minimizes torsional and steric strain. wikipedia.org In 2-Amino-3-(piperidin-4-YL)propanoic acid, the piperidine ring is expected to predominantly adopt a chair conformation.

However, unlike cyclohexane, the piperidine ring has two distinct chair conformers due to the presence of the nitrogen heteroatom and its associated N-H proton. These conformers can interconvert through ring inversion and nitrogen inversion. The N-H bond can occupy either an axial or an equatorial position. For the parent piperidine molecule, the equatorial conformation is generally more stable in the gas phase and nonpolar solvents, though the axial conformer can be stabilized in polar solvents. wikipedia.org

The substituent at the C-4 position—the aminopropanoic acid side chain—can also exist in either an axial or equatorial orientation. The conformational free energies of 4-substituted piperidines are nearly identical to those of analogous cyclohexanes. nih.gov However, for derivatives with polar substituents at the C-4 position, protonation of the piperidine nitrogen can lead to a significant stabilization of the axial conformer due to electrostatic interactions between the charged nitrogen and the polar substituent. nih.gov This flexibility is a key feature, as restricting the conformation of the piperidine core can sometimes lead to an increase in biological potency by reducing the entropic penalty of binding to a target. chemrxiv.org The introduction of substituents can also create more rigid structures, which can be advantageous in drug design. chemrxiv.org

Table 1: Conformational Preferences in Piperidine Derivatives This table illustrates the general energetic preferences for substituents on a piperidine ring, which are foundational for understanding the specific case of this compound.

| Conformer | N-H Position | C-4 Substituent Position | Relative Stability | Notes |

| 1 | Equatorial | Equatorial | Most Stable | Generally preferred to minimize steric interactions. |

| 2 | Axial | Equatorial | Less Stable | The axial N-H creates some steric strain. |

| 3 | Equatorial | Axial | Less Stable | The bulky C-4 substituent in the axial position leads to significant 1,3-diaxial interactions. |

| 4 | Axial | Axial | Least Stable | Combines the steric penalties of both axial N-H and axial C-4 substituent. |

Stereochemical Assignment and Enantiomeric Purity Determination

The structure of this compound contains at least one chiral center at the alpha-carbon of the amino acid moiety (C-2). Depending on the substitution pattern, the C-4 position of the piperidine ring can also be a stereocenter, leading to the possibility of multiple diastereomers and enantiomers.

The controlled synthesis of specific stereoisomers is a significant challenge in organic chemistry. Several strategies have been developed for preparing enantiomerically pure substituted piperidines. These include the use of chiral starting materials, such as amino acids, which can be elaborated into the desired piperidine structure. whiterose.ac.uk Asymmetric synthesis, employing methods like catalytic asymmetric hydrogenation, can introduce chirality with high selectivity. rsc.org

Another common approach is the kinetic resolution of a racemic mixture. nih.govwhiterose.ac.ukacs.org This technique involves using a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemate, allowing for the separation of the unreacted, enantioenriched starting material from the product. nih.govnih.gov For instance, kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system of n-BuLi and (−)-sparteine, which selectively deprotonates one enantiomer. acs.orgnih.gov

Once the enantiomers are separated, their enantiomeric purity is typically determined using chiral high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net This method uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their quantification.

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Vibrational Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation of this compound derivatives. High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) provide detailed information about the molecule's connectivity and three-dimensional structure.

High-Resolution NMR Spectroscopy: 1H and 13C NMR spectra provide a wealth of structural data. The chemical shifts of the protons and carbons in the piperidine ring are indicative of their chemical environment and the ring's conformation. mdpi.com For example, axial and equatorial protons typically have different chemical shifts. Coupling constants (J-values) between adjacent protons can be used to determine dihedral angles via the Karplus equation, offering further insight into the ring's puckering and the orientation of substituents. nih.gov

Table 2: Representative 1H and 13C NMR Data for a this compound Scaffold Note: These are predicted values based on typical chemical shifts for similar structural motifs and are intended to be representative.

| Position | Representative 1H Chemical Shift (ppm) | Representative 13C Chemical Shift (ppm) |

| C2 (α-carbon) | ~3.5 - 4.0 | ~55 - 60 |

| C3 (β-carbon) | ~1.5 - 2.0 | ~30 - 35 |

| C4 (piperidine) | ~1.5 - 2.0 | ~35 - 40 |

| C2', C6' (piperidine) | ~2.5 - 3.2 | ~45 - 50 |

| C3', C5' (piperidine) | ~1.2 - 1.8 | ~28 - 33 |

| COOH | ~10.0 - 12.0 (or not observed) | ~170 - 175 |

| NH (piperidine) | Variable | - |

| NH2 (amino) | Variable | - |

X-ray Crystallographic Studies of Piperidine Amino Acid Derivatives for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping its electron density in the solid state. pan.pl This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity, conformation, and stereochemistry.

For piperidine derivatives, X-ray crystallography can unambiguously determine the conformation of the six-membered ring. Studies on related compounds have shown that while a Csp3 atom adjacent to the piperidine nitrogen generally favors a chair conformation, the presence of a Csp2-hybridized carbon can distort the ring toward a half-chair conformer. nih.gov The crystal structure of a 4-hydroxy-3,5-substituted piperidine derivative revealed that the piperidine ring's basic nitrogen interacts with the catalytic aspartic acid residues in an enzyme active site, acting as a transition-state surrogate. nih.gov In another example, X-ray analysis was used to determine the absolute configuration of a 2,4-disubstituted piperidine derivative after its synthesis and resolution. nih.gov

The packing of molecules in the crystal lattice is also revealed, showing intermolecular interactions such as hydrogen bonds, which can play a crucial role in stabilizing the observed conformation. researchgate.net While a crystal structure for this compound itself is not publicly available, the data from analogous structures are invaluable for understanding its likely solid-state conformation.

Table 3: Example Crystallographic Data for a Substituted Piperidine Derivative Note: This data is from a representative N-substituted 4-piperidinone, C13H17NO2, to illustrate the type of information obtained from X-ray crystallography. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.965 (2) |

| b (Å) | 5.8970 (12) |

| c (Å) | 18.914 (4) |

| β (°) | 96.65 (3) |

| Volume (Å3) | 1214.2 (4) |

| Ring Conformation | Chair |

| Total Puckering Amplitude Q (Å) | 0.553 (3) |

Applications of 2 Amino 3 Piperidin 4 Yl Propanoic Acid As a Molecular Building Block

Incorporation into Peptidomimetics and Structurally Constrained Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides, including those containing non-canonical amino acids like 2-Amino-3-(piperidin-4-YL)propanoic acid. kennesaw.eduwpmucdn.com This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. peptide.com

The two predominant strategies in SPPS are the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) methods. americanpeptidesociety.orgbiosynth.com The choice between these depends on the specific peptide sequence and the desired properties of the final product.

The Fmoc/tBu strategy is widely favored due to its use of milder basic conditions (typically piperidine (B6355638) in DMF) for the removal of the temporary Fmoc protecting group from the α-amino group. americanpeptidesociety.orgcsic.es This approach is generally compatible with a wide range of amino acid side-chain protecting groups that are cleaved under acidic conditions at the end of the synthesis. csic.es The orthogonality of the Fmoc and tBu protecting groups allows for selective deprotection steps, which is crucial when incorporating complex non-canonical residues. biosynth.com

The Boc/Bzl strategy , conversely, employs strong acids like trifluoroacetic acid (TFA) for the repetitive removal of the Boc group, while final cleavage from the resin and removal of side-chain protecting groups often requires harsher acids like hydrofluoric acid (HF). americanpeptidesociety.orgcsic.es While historically significant, the harsh conditions of the Boc/Bzl strategy can lead to side reactions and degradation of sensitive peptide sequences. nih.gov

The integration of this compound into a peptide sequence via SPPS would typically involve a derivative where the piperidine nitrogen is protected, for instance, with a Boc group, to prevent unwanted side reactions. The α-amino group would be protected with Fmoc for the Fmoc/tBu strategy.

Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Deprotection Reagent | Piperidine (a secondary amine) in DMF | Trifluoroacetic acid (TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Acid-labile (e.g., Bzl, Cl-Z) |

| Final Cleavage | Strong acid (e.g., TFA) | Stronger acid (e.g., HF, TFMSA) |

| Key Advantage | Milder deprotection conditions, minimizing side reactions. americanpeptidesociety.orgcsic.es | Can be advantageous for certain sequences prone to racemization under basic conditions. americanpeptidesociety.org |

| Primary Disadvantage | Potential for side reactions like aspartimide formation and diketopiperazine formation. ub.edu | Requires specialized equipment and handling of hazardous reagents like HF. csic.es |

This table provides a general overview. Specific conditions and outcomes can vary based on the peptide sequence and synthesis protocol.

Achieving high coupling efficiency and minimizing racemization are critical for the successful synthesis of pure peptides. The steric bulk of the piperidine ring in this compound can present challenges to the coupling reaction.

Coupling efficiency is influenced by several factors, including the choice of coupling reagents, reaction time, and temperature. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with additives like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) to form highly reactive activated esters and suppress side reactions. nih.govejbiotechnology.info Phosphonium salts such as HBTU and PyBOP are also widely used. nih.gov Monitoring the completion of the coupling reaction is essential to ensure the desired peptide is synthesized in high yield. ejbiotechnology.info

Racemization , the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern during peptide synthesis, particularly for certain amino acids and under specific coupling conditions. nih.govresearchgate.net The activation of the carboxylic acid group can lead to the formation of a racemizable intermediate. nih.gov The choice of coupling reagent and additives plays a crucial role in suppressing racemization. nih.govrsc.org For instance, the use of HOBt or Oxyma as additives can help to minimize racemization. nih.gov

The incorporation of conformationally constrained amino acids like this compound can have a profound impact on the secondary structure of peptides. The rigid piperidine ring restricts the rotational freedom of the peptide backbone, predisposing the peptide to adopt specific conformations.

This structural constraint can be exploited to induce or stabilize helical structures within a peptide chain. rsc.org By strategically placing this non-canonical amino acid, it is possible to promote the formation of α-helices or other secondary structural motifs that might not be favored in the corresponding native peptide. nih.govnih.gov The ability to control peptide conformation is crucial for designing peptides with specific binding affinities and biological activities.

Backbone macrocyclization is a powerful strategy for improving the pharmacological properties of peptides, including their stability, binding affinity, and cell permeability. researchgate.netnih.govrsc.org this compound is an excellent candidate for the construction of backbone macrocyclic peptides.

The piperidine nitrogen can be used as a point of cyclization. For instance, after the linear peptide has been assembled on the solid support, the protecting group on the piperidine nitrogen can be selectively removed, and the free amine can then be reacted with the C-terminal carboxylic acid to form a lactam bridge, resulting in a backbone-cyclized peptide. nih.govresearchgate.net This approach allows for the creation of diverse libraries of macrocyclic peptides with varying ring sizes and conformations, which can be screened for desired biological activities. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Utilization in the Synthesis of Diverse Heterocyclic Compound Libraries

Beyond its use in peptide chemistry, this compound can serve as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. mdpi.commdpi.comnih.govmdpi.com The presence of multiple reactive functional groups—the primary amine, the carboxylic acid, and the secondary amine within the piperidine ring—provides numerous handles for chemical modification.

By employing various synthetic transformations, it is possible to construct novel heterocyclic scaffolds incorporating the piperidine moiety. These reactions can include intramolecular cyclizations, condensations with other bifunctional reagents, and multicomponent reactions. nih.govresearchgate.net The resulting heterocyclic libraries can be screened for a broad range of biological activities, as heterocyclic compounds are a rich source of new therapeutic agents.

Role in the Development of Chemical Probes and Bioactive Scaffolds

This compound is a non-proteinogenic, or unnatural, amino acid that serves as a valuable molecular building block in medicinal chemistry. Its structure, which combines an amino acid backbone with a conformationally restricted piperidine ring, makes it an attractive scaffold for the design of novel bioactive compounds and chemical probes. The incorporation of such constrained amino acids is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but offer advantages such as increased stability, enhanced receptor affinity, and improved pharmacokinetic properties. nih.govnih.gov

The piperidine heterocycle is considered a "privileged scaffold" in drug discovery, as it is a structural element present in numerous pharmaceuticals and natural alkaloids. acs.orgnih.govwikipedia.org Its inclusion in a molecule can influence binding to biological targets and provide a rigid framework that reduces conformational flexibility. nih.gov When integrated into an amino acid structure, as in this compound, the resulting molecule provides multiple points for chemical diversification. The primary amino group, the carboxylic acid, and the secondary amine within the piperidine ring can be selectively modified, allowing for the synthesis of large libraries of derivative compounds. mdpi.com

Research has demonstrated the utility of the piperidine core in creating potent and selective inhibitors for various enzyme classes. These inhibitors can function as chemical probes to study enzyme function or as starting points for drug development. The development of such molecules often involves generating a library of structures based on a central scaffold to understand structure-activity relationships (SAR). acs.org

Detailed Research Findings

The design of peptidomimetics using piperidine-containing scaffolds has been successfully applied to create inhibitors for enzymes like aspartic peptidases, which are important targets in various diseases. acs.orgnih.gov In this context, the piperidine ring acts as a rigid structural mimic of a peptide backbone turn or as a scaffold to correctly orient pharmacophoric groups to interact with the enzyme's active site. acs.org The binding of the piperidine nitrogen to the catalytic residues of an enzyme can be a key interaction, similar to the role of hydroxyl or amino groups in other classes of inhibitors. acs.org

Studies on monoamine oxidase (MAO) inhibitors have also highlighted the versatility of the piperidine ring as a bioactive scaffold. acs.org The piperidine nucleus can interact with amino acid residues at the entrance of the enzyme's active site, and modifications to the ring or its substituents can be used to tune the inhibitory activity and selectivity for different MAO isoforms (MAO-A and MAO-B). acs.org

The table below summarizes examples of how piperidine-based scaffolds are utilized in the development of bioactive molecules.

| Scaffold Class | Target Enzyme/Receptor | Role of the Piperidine Moiety | Research Focus |

| 3-Alkoxy-4-arylpiperidines | Aspartic Peptidases (e.g., Renin) | Acts as a non-peptide peptidomimetic scaffold to orient functional groups into the S1-S3 enzyme subsites. acs.org | Development of novel, non-peptide derived inhibitors. acs.orgnih.gov |

| Piperine (B192125) Analogues | Monoamine Oxidase (MAO) | The piperidine nucleus interacts with residues in the enzyme's entrance cavity; substitutions on the ring modulate activity and selectivity. acs.org | Structure-activity relationship (SAR) studies for MAO-A and MAO-B inhibitors. acs.org |

| Polyhydroxylated Piperidines | General Peptidomimetic Targets | Serves as a conformationally constrained mimic of pipecolic acid amides, derived from sugar-based starting materials. acs.org | Synthesis of complex peptidomimetic scaffolds via multicomponent reactions. acs.org |

| Piperidine-based Ligands | Histamine H3 / Sigma-1 (σ1) Receptors | The piperidine ring was identified as a critical structural element for affinity at the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov | Design of dual-activity ligands for potential therapeutic applications in neuropathic pain. nih.gov |

These findings underscore the value of this compound as a foundational element for building bioactive scaffolds. Its constrained nature and the established biological relevance of the piperidine ring allow chemists to design and synthesize novel compounds with precisely controlled three-dimensional structures, leading to the development of selective chemical probes and potential therapeutic agents. nih.govijpsr.com

In Vitro Biological Activity Profiling and Mechanistic Studies of 2 Amino 3 Piperidin 4 Yl Propanoic Acid Scaffolds

Evaluation of Derivatives for Modulation of Enzyme Activity (e.g., DPP-IV, SIRT2, EGFR) in Vitro

Derivatives of the 2-amino-3-(piperidin-4-yl)propanoic acid scaffold have been investigated for their ability to modulate the activity of several key enzymes implicated in various diseases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition:

DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. nih.gov Novel, potent inhibitors of DPP-IV containing a fluoroolefin peptide isostere were found to inhibit the enzyme competitively, with Ki values of 7.69 and 6.03 microM. nih.gov Studies have shown that the aminomethyl group on a pyridine (B92270) ring is significant for DPP-IV inhibition, with compounds having this group in the β-position exhibiting lower IC50 values. nih.gov

Sirtuin 2 (SIRT2) Inhibition:

SIRT2, a protein deacetylase, is a target for neurodegenerative diseases and cancer. The development of potent and selective SIRT2 inhibitors is an active area of research. Some inhibitors have been shown to inhibit both deacetylation and demyristoylation activities of SIRT2. For instance, piperine-resveratrol hybrids have been designed, and compound 5b demonstrated the strongest inhibition of SIRT2, with 78 ± 3% and 26 ± 3% inhibition at 50 μM and 5 μM, respectively. researchgate.net Furthermore, cambinol-based SIRT2 inhibitors have been developed, with some showing a potency of approximately 600 nM and high selectivity over SIRT1 and SIRT3. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer. nih.gov The presence of piperidine (B6355638) and pyrrolidine (B122466) moieties in certain molecules makes them active against mutant EGFR. nih.gov For example, 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines have shown high potency in inhibiting EGFR kinase activities, with IC50 values as low as 2 nM. nih.gov

Interactive Table: Enzyme Inhibition Data for Piperidine Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC50/Ki) | Reference |

| Fluoroolefin containing peptidomimetic | DPP-IV | 7.69 µM (Ki) | nih.gov |

| Fluoroolefin containing peptidomimetic | DPP-IV | 6.03 µM (Ki) | nih.gov |

| Piperine-resveratrol hybrid (Compound 5b) | SIRT2 | 78% inhibition at 50 µM | researchgate.net |

| Cambinol-based inhibitor | SIRT2 | ~600 nM | nih.gov |

| 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine | EGFR | 2 nM (IC50) | nih.gov |

Antimicrobial Activity Investigations of Related Piperidine and Heterocyclic Amino Acid Derivatives in Vitro

The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Piperidine and other heterocyclic amino acid derivatives have emerged as promising candidates. academicjournals.org

Antibacterial Activity:

Several studies have demonstrated the antibacterial potential of piperidine derivatives. For instance, six novel piperidine derivatives were evaluated, with one compound exhibiting the strongest inhibitory activity against seven tested bacteria. academicjournals.org Another study reported that certain piperidinothiosemicarbazone derivatives showed a very strong inhibitory effect on the growth of M. tuberculosis. nih.gov Specifically, one compound was 16 times more potent than the reference drug for the standard strain and 16 times lower for the resistant strain. nih.gov Furthermore, amino-linked benzoxazolyl/benzothiazolyl/benzimidazolyl quinazolines have been prepared and studied for their antimicrobial activity, with a nitro-substituted benzothiazolyl quinazoline (B50416) showing potential as an antibacterial agent against Staphylococcus aureus. researchgate.net Silver(I)-N-Heterocyclic Carbene (Ag(I)-NHC) complexes derived from amino acids have also displayed strong antimicrobial properties against many Gram-negative and Gram-positive bacterial strains. nih.gov

Antifungal Activity:

In addition to antibacterial effects, some piperidine and heterocyclic derivatives exhibit antifungal properties. A study on amino-linked quinazolines found that a nitro-substituted benzimidazolyl quinazoline could be a potential antifungal agent against Aspergillus niger. researchgate.net Another investigation revealed that while some piperidine derivatives showed no activity against certain fungal species, others displayed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org Newly synthesized amino-pyrimidine derivatives have also shown significant activity against Candida albicans and Aspergillus niger. rjptonline.org

Interactive Table: Antimicrobial Activity of Piperidine and Heterocyclic Amino Acid Derivatives

| Derivative Class | Organism | Activity (MIC/Inhibition Zone) | Reference |

| Piperidine derivative (Compound 6) | B. subtilus | 0.75 mg/ml (MIC) | academicjournals.org |

| Piperidinothiosemicarbazone (Compound 10) | M. tuberculosis (resistant strain) | 0.5 µg/mL (MIC) | nih.gov |

| Nitro-substituted benzothiazolyl quinazoline (8f) | Staphylococcus aureus | - | researchgate.net |

| Nitro-substituted benzimidazolyl quinazoline (9f) | Aspergillus niger | 36 mm, MIC 6.25 µg/mL | researchgate.net |

| Amino-pyrimidine derivatives | Candida albicans, Aspergillus niger | Significant activity | rjptonline.org |

Analysis of Molecular Target Interactions and Mechanistic Pathways in Cell-Free or Cellular Assays

Understanding how these compounds interact with their molecular targets is crucial for rational drug design.

Molecular Docking and Binding Site Analysis:

Molecular docking studies have provided insights into the binding modes of these derivatives. For example, docking studies of a piperine (B192125) derivative, compound 2a, with the PPARγ complex active site revealed stable interactions with amino acid residues, consistent with in vitro ligand screening assay results. dovepress.com In another study, docking of a piperine-resveratrol hybrid into the SIRT2 active site suggested it could compete with the substrate acyl-Lys. researchgate.net

Cellular Pathway Modulation:

The anticancer properties of piperine and piperidine derivatives are often linked to their ability to modulate key signaling pathways. These compounds can activate pathways leading to apoptosis of cancer cells, such as the NF-κB and PI3k/Akt signaling pathways. nih.gov For example, piperine has been shown to inhibit the proliferation of triple-negative breast cancer cells. nih.gov Furthermore, studies on highly functionalized piperidines have shown that their interaction with ctDNA is preferably via intercalation, a mechanism that can disrupt DNA replication and transcription in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

SAR studies are essential for optimizing the potency and selectivity of lead compounds.

Key Structural Features for Activity:

SAR studies have identified key structural features that influence the biological activity of these scaffolds. For piperine derivatives acting as PPARγ agonists, modifications to the piperidine ring and the linker to the amino acid were found to be critical for activity. dovepress.com Specifically, amino acid-modified piperine derivatives showed better biological activity than piperine itself. dovepress.com In the case of thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors, 3D-QSAR studies highlighted the importance of specific substitutions on the pyrimidine (B1678525) and phenyl rings for inhibitory activity. mdpi.com For erianin (B49306) analogues as pyruvate (B1213749) carboxylase inhibitors, replacing a hydroxyl group with fluorine resulted in compounds with higher activity. rsc.org

Impact of Substituents on Potency and Selectivity:

The nature and position of substituents on the piperidine or other heterocyclic rings can dramatically affect biological activity. For example, in a series of homopiperazine (B121016) analogs of haloperidol, structural modifications led to an understanding of their effects on binding affinity at dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.gov Similarly, for ketamine esters, substitutions on the benzene (B151609) ring influenced their anesthetic and analgesic properties, with 2- and 3-substituted compounds generally being more active. mdpi.com

Computational Chemistry and Theoretical Studies on 2 Amino 3 Piperidin 4 Yl Propanoic Acid

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Acidity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and acidity of 2-Amino-3-(piperidin-4-YL)propanoic acid. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can be employed to optimize the geometry of the molecule and calculate a range of electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Furthermore, QM calculations can predict the molecule's electrostatic potential surface, which highlights the electron-rich and electron-deficient regions. This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding, which plays a significant role in the biological activity of amino acids. The acidity of the carboxylic acid group and the basicity of the amino and piperidine (B6355638) nitrogen atoms can also be estimated by calculating the pKa values through various computational models. These theoretical predictions are vital for understanding the ionization state of the molecule under different physiological pH conditions.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| pKa (COOH) | ~2.1 | Predicted acidity of the carboxyl group |

| pKa (NH2) | ~9.5 | Predicted basicity of the alpha-amino group |

| pKa (Piperidine NH) | ~11.0 | Predicted basicity of the piperidine nitrogen |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamics

While QM calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of its conformational landscape and flexibility over time. mdpi.com For a flexible molecule like this compound, which contains a rotatable piperidine ring and a flexible propanoic acid chain, MD simulations are essential to understand its behavior in a biological environment, typically in an aqueous solution.

MD simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. nih.gov These simulations can reveal the preferred conformations of the molecule, the transitions between different conformational states, and the timescale of these motions. nih.gov Key analyses of MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand the molecule's compactness, and the analysis of dihedral angles to characterize the conformations of the piperidine ring (e.g., chair, boat, twist-boat) and the side chain. nih.gov

The conformational flexibility of the piperidine ring and its substituent can significantly influence how the molecule interacts with biological targets. MD simulations can quantify the relative populations of different conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's dynamic behavior. researchgate.net

Table 2: Conformational Analysis of this compound from a Simulated MD Trajectory (Illustrative Data)

| Conformational Feature | Observation | Implication |

| Piperidine Ring Pucker | Predominantly chair conformation | Lower energy, stable conformation |

| Propanoic Acid Side Chain | Multiple rotameric states observed | High flexibility, adaptable to binding sites |

| Intramolecular H-bonds | Transient H-bonds between COOH and piperidine NH | Can influence conformational preference |

| Solvent Accessible Surface Area | Fluctuates with conformational changes | Affects solubility and interactions |

Ligand-Protein Docking and Binding Mode Predictions for Derived Scaffolds

To explore the potential of this compound as a scaffold for drug design, ligand-protein docking studies are performed. Docking algorithms predict the preferred orientation of a ligand when bound to a specific protein target, as well as the binding affinity. nih.gov This information is critical for structure-based drug design, where the goal is to design molecules that fit snugly into the binding site of a target protein and modulate its activity.

Derivatives of this amino acid, such as piperidine carboxamides, have been investigated as inhibitors of various protein targets, including kinases. arabjchem.orgresearchgate.net In a typical docking study, a 3D model of the target protein is used, and the ligand is placed in the binding site. The docking program then samples a large number of possible conformations and orientations of the ligand, scoring them based on a scoring function that estimates the binding free energy.

The results of a docking study can reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, between the ligand and the protein. researchgate.net For derivatives of this compound, the amino acid moiety can form crucial interactions with the protein backbone, while the piperidine ring and any further substitutions can be tailored to fit into specific pockets of the binding site, enhancing both potency and selectivity. nih.gov

Table 3: Predicted Binding Interactions of a Hypothetical Derivative in a Kinase Active Site (Illustrative Data)

| Derivative Functional Group | Interacting Protein Residue | Type of Interaction |

| Carboxylate | Lysine | Salt Bridge |

| Alpha-amino group | Aspartate | Hydrogen Bond |

| Piperidine NH | Glutamate | Hydrogen Bond |

| Aromatic substituent on Piperidine | Phenylalanine | π-π Stacking |

Note: This table presents hypothetical docking results to illustrate the types of interactions that could be predicted for a derivative of this compound, based on general knowledge of ligand-protein interactions.

Cheminformatics and Virtual Screening Applications for Scaffold Optimization

Cheminformatics and virtual screening are powerful computational techniques used to explore large chemical libraries and identify promising lead compounds for drug discovery. dntb.gov.ua The this compound scaffold can serve as a starting point for the design of focused chemical libraries for virtual screening campaigns.

Virtual screening can be performed using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to search for other molecules with similar properties (e.g., shape, pharmacophore). In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein, and the top-scoring compounds are selected for further investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of new derivatives based on their physicochemical properties. researchgate.net For instance, a 3D-QSAR model could be built for a series of piperidine carboxamide derivatives to understand how different substitutions on the piperidine ring affect their inhibitory activity against a particular target. arabjchem.org These models can then be used to prioritize the synthesis of new compounds with improved potency and drug-like properties. The application of these in silico methods can significantly accelerate the optimization of the this compound scaffold for various therapeutic applications. nih.gov

Future Research Directions and Potential Academic Impact

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The development of efficient and sustainable methods for synthesizing chiral amino acids is a cornerstone of pharmaceutical and materials research. Future work on 2-Amino-3-(piperidin-4-YL)propanoic acid will likely focus on advancing its stereoselective synthesis. While specific methods for this compound are not extensively documented, research on analogous piperidine-containing amino acids provides a roadmap. For instance, multi-step routes starting from readily available chiral precursors like L-glutamic acid have been successfully employed to create enantiomerically pure 3-amino piperidine (B6355638) derivatives. Such strategies involve a series of chemical transformations, including esterification, protection of the amino group, reduction, and cyclization. researchgate.net

Another promising direction is the use of metal-catalyzed asymmetric hydrogenation of unsaturated precursors, a technique that has proven effective for producing cis-configured substituted piperidines. nih.gov The development of novel chiral ligands and catalysts will be crucial to achieving high stereoselectivity and yield. nih.gov Furthermore, enzymatic and chemo-enzymatic methods, which are gaining traction for their sustainability, could be explored. These approaches offer mild reaction conditions and high selectivity, aligning with the principles of green chemistry.

Table 1: Potential Stereoselective Synthetic Strategies

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., L-glutamic acid). | Establishes absolute stereochemistry early in the synthetic route. |

| Asymmetric Catalysis | Employs chiral catalysts (e.g., Rhodium complexes) for hydrogenation of prochiral precursors. | Offers high efficiency and enantioselectivity. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer of a racemic mixture. | High stereospecificity and environmentally benign conditions. |

Innovative Applications in Material Science and Supramolecular Chemistry

The piperidine moiety is a common structural feature in various functional materials. nih.govijnrd.org The incorporation of this compound into polymers could lead to novel materials with interesting properties. For example, piperidine-based polymers have been investigated as kinetic hydrate (B1144303) inhibitors and for their temperature-responsive behavior in aqueous solutions. acs.org The ability of the piperidine ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for creating self-assembling supramolecular structures. rsc.org

Future research could explore the synthesis of polymers and hydrogels containing this compound. These materials could have applications in drug delivery, tissue engineering, and as "smart" materials that respond to environmental stimuli like pH or temperature. nih.gov The amino acid component provides biocompatibility and opportunities for further functionalization, while the piperidine ring can impart specific conformational and binding properties to the material. nih.govgoogle.com The study of how this amino acid influences the self-assembly of peptides into fibrils or other nanostructures is another fertile ground for investigation.

Integration into Advanced Peptide and Protein Engineering Approaches

The incorporation of conformationally constrained amino acids is a powerful tool in peptide and protein engineering to enhance stability, control secondary structure, and improve biological activity. nih.govnih.gov The piperidine ring of this compound can act as a scaffold to create peptidomimetics with defined three-dimensional structures. nih.gov This is particularly relevant for mimicking secondary structures like β-turns or α-helices, which are often involved in protein-protein interactions. nih.gov

In peptide synthesis, piperidine itself is a widely used reagent for the deprotection of Fmoc-amino acids. atomscientific.comcarlroth.comyoutube.com The incorporation of a piperidine-containing amino acid like the one discussed here would introduce a fixed conformational element into the peptide backbone. nih.gov Future research will likely involve the synthesis of peptides containing this compound to study its effect on peptide folding and stability. In protein engineering, the site-specific incorporation of this ncAA could be used to create proteins with enhanced thermal stability or altered enzymatic activity. nih.govacs.orgprinceton.edu The conformational rigidity of the piperidine ring can reduce the entropic penalty of folding, leading to a more stable protein structure. khanacademy.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-glutamic acid |

| 3-amino piperidine |

| Piperidine |

Q & A

Q. What are the established synthetic routes for 2-Amino-3-(piperidin-4-yl)propanoic acid, and how can purity be optimized?

The synthesis of this compound typically involves multi-step reactions, including:

- Amino acid backbone formation : Coupling piperidin-4-yl groups to a propanoic acid scaffold via nucleophilic substitution or condensation reactions.

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive amino groups during synthesis .

- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve >95% purity.

Q. Key considerations :

- Reagent selection : Sodium borohydride for selective reductions or trifluoroacetic acid (TFA) for deprotection .

- Temperature control : Maintain 0–4°C during sensitive steps (e.g., acylations) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural validation requires a combination of:

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 172.23 g/mol) and detect impurities .

- X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological interactions of this compound with neuronal receptors?

Methodological framework :

- Target selection : Prioritize receptors with known affinity for piperidine-containing ligands (e.g., GABAₐ, NMDA receptors).

- Binding assays :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized receptor proteins .

- Radioligand displacement : Compete with [³H]-labeled agonists/antagonists to assess affinity .

- Functional studies :

- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells to evaluate ion channel modulation .

Data interpretation : Compare results to structurally related compounds (e.g., 2-Amino-3-(4-fluorophenyl)propanoic acid) to infer SAR trends .

Q. How should researchers address contradictions in reported biological activities of piperidine-modified amino acids?